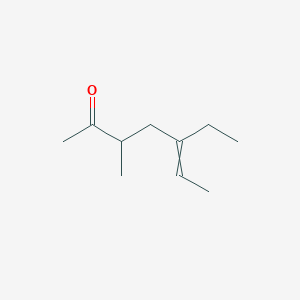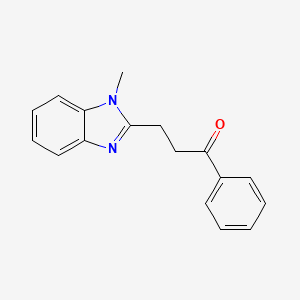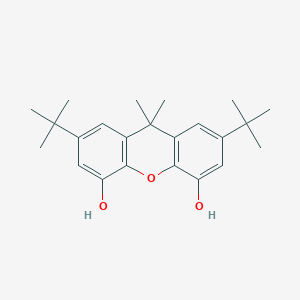
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a xanthene core, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol typically involves the reaction of precursor compounds under specific conditions. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with appropriate reagents such as methanol and aluminum chloride . The process involves several steps, including dehydration, oxidation, and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties and applications.
Applications De Recherche Scientifique
2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol has a wide range of applications in scientific research:
Medicine: Its fluorescent properties make it valuable in diagnostic imaging and therapeutic applications.
Mécanisme D'action
. This property is attributed to the conjugation of the xanthene ring system with the carboxylic acid groups present in the molecule. The emitted light can be used to visualize and quantify various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2,7-DI-Tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diol stands out due to its specific structural features, such as the presence of tert-butyl groups and the xanthene core. These features contribute to its high stability, unique reactivity, and strong fluorescent properties, making it highly valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
472986-87-1 |
|---|---|
Formule moléculaire |
C23H30O3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diol |
InChI |
InChI=1S/C23H30O3/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12,24-25H,1-8H3 |
Clé InChI |
SREXEVLCLYLKQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)O)OC3=C1C=C(C=C3O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)
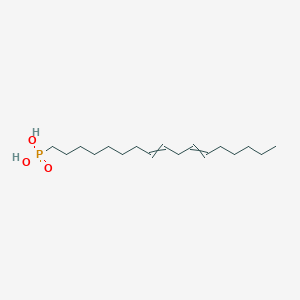
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
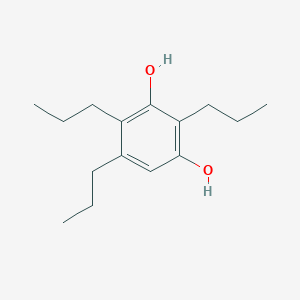
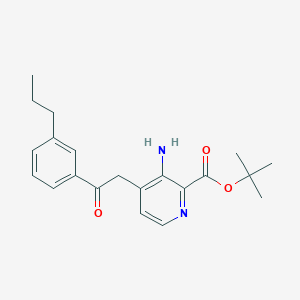
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
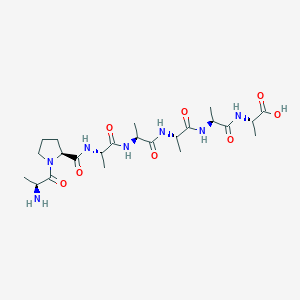
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

